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molecular formula C13H12O B042325 3-Phenoxytoluene CAS No. 3586-14-9

3-Phenoxytoluene

Cat. No. B042325
M. Wt: 184.23 g/mol
InChI Key: UDONPJKEOAWFGI-UHFFFAOYSA-N
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Patent
US06136863

Procedure details

Following the process to be described below, Compound 1 was prepared. Namely, 10.16 g of m-phenoxytoluene, 9.82 g of N-bromosuccinimide and 0.15 g of benzoyl peroxide were weighed and added to 90 ml of carbon tetrachloride as a solvent. The resulting mixture was heated under reflux for 3 hours to conduct a reaction. The reaction mixture was allowed to cool down, the insoluble matter was filtered off, and the filtrate was then concentrated. The concentrate was purified by chromatography on a silica gel column (eluent: chloroform), whereby 10.9 g of 3-phenoxybenzyl bromide were obtained. In 20 ml of N,N-dimethylformamide, 2.79 g of N-(4-tert-butylbenzyl)methylamine and 1.67 g of sodium carbonate were mixed, to which a solution of 3.77 g of 3-phenoxybenzyl bromide in 25 ml of N,N-dimethylformamide was added dropwise under ice cooling. The temperature of the reaction mixture was allowed to rise to room temperature, at which a reaction was allowed to proceed for 12 hours. Chloroform and water were added to the reaction mixture to conduct liquid-liquid extraction. An organic layer was collected and then washed with water and a saturated aqueous solution of sodium chloride. The resulting solution was dried over anhydrous sodium sulfate and was then concentrated. The concentrate was purified by chromatography on a silica gel column (eluent:hexane:chloroform:ethyl acetate=9:1:0→0:10:0→0:0:100). Relevant fractions were concentrated, whereby 4.49 g of N-(4-tertiary-butylbenzyl)-N-methyl-3-phenoxybenzylamine (Compound 1) were obtained (yield: 87.8%). The following is its NMR data (CDCl3 δ ppm): 1.28(9H,s), 2.18(3H,s), 3.476(2H,s), 3.483(2H,s), 6.86-7.35(13H,m).
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step Two
Quantity
9.82 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC(CN([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:14]=2)C)=CC=1)(C)(C)C.O(C1C=C(C)C=CC=1)C1C=CC=CC=1.[Br:42]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[O:19]([C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][CH:16]=1)[CH2:12][Br:42])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN(C)CC2=CC(=CC=C2)OC2=CC=CC=C2)C=C1
Step Two
Name
Quantity
10.16 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Step Three
Name
Quantity
9.82 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by chromatography on a silica gel column (eluent: chloroform)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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